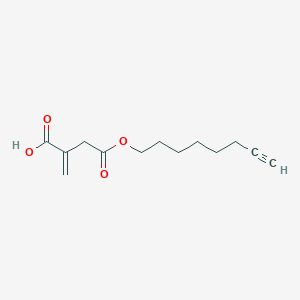![molecular formula C25H41NO7 B3025940 3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone
Overview
Description
AS-2077715 is an antifungal agent derived from the fermentation broth of the fungus Capnodium species 339855 . It exhibits inhibitory activity against Trichophyton species, which are responsible for various fungal infections . This compound is particularly significant in the study of fungal infections due to its potent antifungal properties .
Mechanism of Action
Target of Action
AS-2077715 primarily targets the fungal mitochondrial complex III (cytochrome bc1) . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration. By inhibiting this complex, AS-2077715 disrupts the energy production in fungal cells .
Mode of Action
AS-2077715 interacts with the fungal mitochondrial complex III, inhibiting its function . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production . The compound is selective for fungal over mammalian complex III, indicating a specific interaction with the fungal target .
Biochemical Pathways
The primary biochemical pathway affected by AS-2077715 is the electron transport chain in the mitochondria . By inhibiting the complex III of this chain, the compound disrupts the normal flow of electrons, leading to a decrease in ATP production . This energy deprivation can lead to cell death, explaining the compound’s antifungal activity.
Result of Action
AS-2077715 has been shown to have potent antifungal activity. It inhibits ATP production and is fungicidal against T. mentagrophytes when used at concentrations of 1 and 10 µg/ml . In vivo, AS-2077715 reduces the number of foot pad skin colony forming units (CFUs) in a guinea pig model of T. mentagrophytes infection .
Action Environment
The action of AS-2077715 can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be affected by the lipid composition of the target cell’s membrane. Additionally, the compound’s selectivity for fungal over mammalian complex III suggests that differences in the protein structure of the target between species may influence its efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: AS-2077715 is primarily obtained through fermentation. The fermentation broth of Capnodium species 339855 is processed to extract the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is mainly derived from natural sources.
Industrial Production Methods: In industrial settings, the production of AS-2077715 involves large-scale fermentation of Capnodium species 339855. The fermentation broth is then subjected to various purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: AS-2077715 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its antifungal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
AS-2077715 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Terbinafine: Another antifungal agent that inhibits squalene epoxidase, an enzyme involved in ergosterol synthesis.
Fluconazole: An antifungal that inhibits the enzyme lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis.
Itraconazole: Similar to fluconazole, it inhibits lanosterol 14α-demethylase.
Uniqueness of AS-2077715: AS-2077715 is unique due to its specific inhibition of mitochondrial complex III in fungi, which is different from the mechanisms of action of terbinafine, fluconazole, and itraconazole . This unique mechanism makes AS-2077715 a valuable addition to the arsenal of antifungal agents, particularly for treating infections caused by Trichophyton species .
Properties
IUPAC Name |
3-[6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-5-13(2)11-14(3)9-10-15-7-6-8-17(33-15)19-20(27)16(12-26(4)25(19)32)18-21(28)23(30)24(31)22(18)29/h12-15,17-18,21-24,27-31H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXGABLZLXTHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)
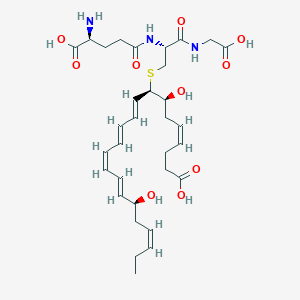
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)
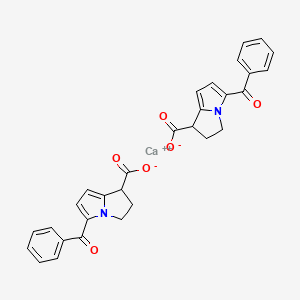
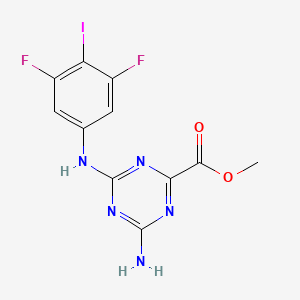
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
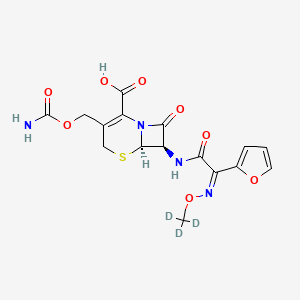


![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

